(R)-1-((tert-Butyldiphenylsilyl)oxy)-7-iodo-6-methyloct-7-en-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-((tert-Butyldiphenylsilyl)oxy)-7-iodo-6-methyloct-7-en-4-one is a complex organic compound that features a tert-butyldiphenylsilyl group, an iodine atom, and a methyl group attached to an octenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((tert-Butyldiphenylsilyl)oxy)-7-iodo-6-methyloct-7-en-4-one typically involves multiple steps, starting from simpler organic molecules. One common approach is to first introduce the tert-butyldiphenylsilyl group to protect the hydroxyl group of the starting material. This is followed by iodination and methylation reactions to introduce the iodine and methyl groups, respectively. The final step involves forming the octenone backbone through a series of coupling and oxidation reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-1-((tert-Butyldiphenylsilyl)oxy)-7-iodo-6-methyloct-7-en-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atom or to reduce the double bond in the octenone backbone.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, such as azides or thiols .
Scientific Research Applications
Chemistry
In chemistry, ®-1-((tert-Butyldiphenylsilyl)oxy)-7-iodo-6-methyloct-7-en-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies .
Biology
In biological research, this compound can be used as a probe to study the effects of specific functional groups on biological activity. Its ability to undergo various chemical reactions makes it a versatile tool for modifying biomolecules .
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of the iodine atom and the tert-butyldiphenylsilyl group can influence the compound’s pharmacokinetics and pharmacodynamics .
Industry
In industrial applications, ®-1-((tert-Butyldiphenylsilyl)oxy)-7-iodo-6-methyloct-7-en-4-one can be used in the production of specialty chemicals and materials. Its unique reactivity patterns make it suitable for use in various manufacturing processes .
Mechanism of Action
The mechanism of action of ®-1-((tert-Butyldiphenylsilyl)oxy)-7-iodo-6-methyloct-7-en-4-one involves its ability to undergo selective chemical reactions. The tert-butyldiphenylsilyl group acts as a protecting group, allowing for selective functionalization of other parts of the molecule. The iodine atom can participate in substitution reactions, while the octenone backbone can undergo oxidation or reduction .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl ethers: These compounds also feature a tert-butyl group but differ in the nature of the silyl group.
tert-Butoxycarbonyl compounds: These compounds contain a tert-butyl group attached to a carbonyl group, offering different reactivity patterns.
tert-Butyl substituted hetero-donor TADF compounds: These compounds are used in organic light-emitting diodes (OLEDs) and feature tert-butyl groups for enhanced solubility and reduced aggregation.
Uniqueness
®-1-((tert-Butyldiphenylsilyl)oxy)-7-iodo-6-methyloct-7-en-4-one is unique due to the combination of the tert-butyldiphenylsilyl group, iodine atom, and octenone backbone. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry .
Properties
Molecular Formula |
C25H33IO2Si |
---|---|
Molecular Weight |
520.5 g/mol |
IUPAC Name |
(6R)-1-[tert-butyl(diphenyl)silyl]oxy-7-iodo-6-methyloct-7-en-4-one |
InChI |
InChI=1S/C25H33IO2Si/c1-20(21(2)26)19-22(27)13-12-18-28-29(25(3,4)5,23-14-8-6-9-15-23)24-16-10-7-11-17-24/h6-11,14-17,20H,2,12-13,18-19H2,1,3-5H3/t20-/m1/s1 |
InChI Key |
CWWJAQIJHDWEMY-HXUWFJFHSA-N |
Isomeric SMILES |
C[C@H](CC(=O)CCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=C)I |
Canonical SMILES |
CC(CC(=O)CCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.